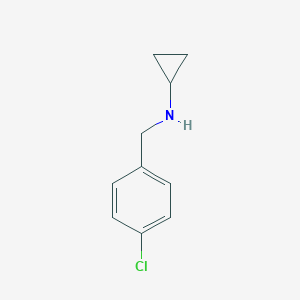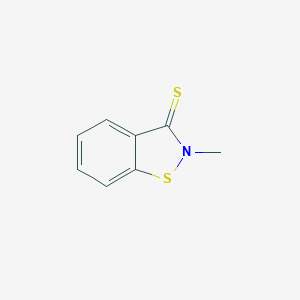
Dimethyl-10,12-benz(a)acridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl-10,12-benz(a)acridine is a polycyclic aromatic hydrocarbon that belongs to the acridine family Acridines are known for their unique structural properties, which include a planar heterocyclic framework containing nitrogen
Métodos De Preparación
The synthesis of Dimethyl-10,12-benz(a)acridine typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process is designed to create a rigid structure that can be further functionalized. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Dimethyl-10,12-benz(a)acridine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced acridine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, often using reagents like halogens or nitro compounds under acidic or basic conditions.
Aplicaciones Científicas De Investigación
Dimethyl-10,12-benz(a)acridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Dimethyl-10,12-benz(a)acridine primarily involves DNA intercalation. This process disrupts the normal function of DNA by inserting itself between the base pairs, leading to the inhibition of DNA replication and transcription. The compound also targets enzymes such as topoisomerase and telomerase, which are crucial for DNA maintenance and cell division . These interactions result in the compound’s anticancer and antimicrobial effects.
Comparación Con Compuestos Similares
Dimethyl-10,12-benz(a)acridine can be compared with other similar compounds, such as:
Propiedades
Número CAS |
1031-76-1 |
|---|---|
Fórmula molecular |
C19H15N |
Peso molecular |
257.3 g/mol |
Nombre IUPAC |
10,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-7-9-17-16(11-12)13(2)19-15-6-4-3-5-14(15)8-10-18(19)20-17/h3-11H,1-2H3 |
Clave InChI |
WMDJGDIOACZPGT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
SMILES canónico |
CC1=CC2=C(C3=C(C=CC4=CC=CC=C43)N=C2C=C1)C |
| 1031-76-1 | |
Sinónimos |
10,12-dimethylbenz(a)acridine dimethyl-10,12-benz(a)acridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-nitro-7,9,10,14b-tetrahydro-5H-isoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B94932.png)










